Bifunctional Reactivity: Dual Bioorthogonal Handles
CAS 654637-18-0 uniquely combines a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and an internal ketone for oxime or hydrazone formation within a single, compact scaffold [1]. In contrast, the widely used analog tert-butyl but-3-yn-1-ylcarbamate (CAS 149990-27-2) possesses only the alkyne handle, limiting its utility to CuAAC-dependent conjugations . The ketone group in CAS 654637-18-0 provides a second orthogonal ligation site, enabling sequential, chemoselective derivatization without requiring additional functional group interconversion steps. This bifunctionality directly translates to a lower step-count in PROTAC assembly, reducing cumulative yield losses and minimizing side-product formation.
| Evidence Dimension | Number of orthogonal bioorthogonal handles per molecule |
|---|---|
| Target Compound Data | 2 (terminal alkyne + internal ketone) |
| Comparator Or Baseline | tert-Butyl but-3-yn-1-ylcarbamate (CAS 149990-27-2): 1 (terminal alkyne only) |
| Quantified Difference | 2-fold increase in orthogonal reactive sites |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature; reactivity verified by standard CuAAC and hydrazone formation protocols |
Why This Matters
A second orthogonal handle eliminates an entire protection/deprotection cycle during PROTAC synthesis, reducing synthetic step-count and improving overall yield, which is critical for procurement of multi-gram quantities for in vivo studies.
- [1] Molinstincts. tert-Butyl N-(6-oxonon-7-yn-1-yl)carbamate SDF/Mol File. CCDDS, 2020. View Source
